N-(4-carbamoyloxan-4-yl)-6-phenylpyridazine-4-carboxamide
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Overview
Description
N-(4-carbamoyloxan-4-yl)-6-phenylpyridazine-4-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The structure of this compound includes a pyridazine ring, which is known for its biological activity and is often found in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoyloxan-4-yl)-6-phenylpyridazine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a diester.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Oxan-4-yl Group: The oxan-4-yl group can be synthesized through a cyclization reaction involving an appropriate diol and a carbamoyl chloride.
Final Coupling: The final step involves coupling the synthesized intermediates to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoyloxan-4-yl)-6-phenylpyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-(4-carbamoyloxan-4-yl)-6-phenylpyridazine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor for the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-(4-carbamoyloxan-4-yl)-6-phenylpyridazine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-(4-carbamoyloxan-4-yl)-6-phenylpyridazine-4-carboxamide can be compared with other pyridazine derivatives, such as:
6-phenylpyridazine-3-carboxamide: Similar structure but lacks the oxan-4-yl group.
4-carbamoyloxan-4-yl-3-phenylpyridazine: Similar structure but different positioning of functional groups.
N-(4-carbamoyloxan-4-yl)-3-phenylpyridazine-6-carboxamide: Similar structure but different positioning of the carboxamide group.
The uniqueness of this compound lies in its specific functional groups and their positioning, which can lead to distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(4-carbamoyloxan-4-yl)-6-phenylpyridazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c18-16(23)17(6-8-24-9-7-17)20-15(22)13-10-14(21-19-11-13)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,18,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOMGQKBFVYBAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)N)NC(=O)C2=CC(=NN=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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